![molecular formula C11H8BrN3O4 B448049 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 312313-96-5](/img/structure/B448049.png)
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a derivative of pyrazole, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “this compound” is not available in the retrieved data.
Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “this compound” are not available in the retrieved data.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Molecular Structures
- Hydrogen-Bonded Chains and Sheets : Compounds related to "3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid" have been studied for their ability to form complex hydrogen-bonded structures. For example, studies have explored how these molecules are linked into sheets or chains through hydrogen bonds, demonstrating interesting molecular-electronic structures and crystalline forms (Portilla et al., 2007) (Portilla et al., 2007).
Crystallographic and Electronic Studies
- Crystallographic and Electronic Properties : Research has been conducted on the crystal structures of various benzoic acid derivatives, including those similar to the compound of interest. These studies often involve X-ray powder diffraction and molecular electrostatic potential calculations, providing insights into their electronic structure and intermolecular interactions (Pramanik et al., 2019).
Antimicrobial and Antitumor Properties
- Biological Activities : Certain pyrazole derivatives, including compounds structurally related to "this compound", have been synthesized and evaluated for their biological activities. These compounds have been studied for their potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020) (Shubhangi et al., 2019).
Fluorescent Probing and Sensing
- Fluorescence Sensing : Certain benzoic acid derivatives related to this compound have been explored for their fluorescent properties. For instance, a study on a terbium organic framework using a derivative demonstrated its potential as a fluorescent probe for sensing small organic molecules and metal ions (Tang et al., 2017).
Synthesis and Characterization
- Synthesis Methods : Research has also been conducted on the synthesis and characterization of various pyrazole derivatives. These studies often focus on the process of creating these compounds and analyzing their structural properties (Heo et al., 2018) (Zhang et al., 2019).
Ionization Constants and Structural Effects
- Ionization and Structural Analysis : Some studies have focused on the ionization constants of pyrazole carboxylic acid derivatives and how the structure and medium affect their acidity. This research provides insights into the physicochemical properties of these compounds (Alkan et al., 2009).
Antagonistic Properties
- Receptor Antagonism : Investigations into heterocyclic ring-containing benzoic acids have revealed their potential as antagonists to certain receptors, highlighting their potential applications in medicinal chemistry (Yoshimura et al., 1995).
Wirkmechanismus
The mechanism of action of pyrazole derivatives is diverse, depending on their chemical structure and the biological target. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action of “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is not available in the retrieved data.
Zukünftige Richtungen
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that the research and development of pyrazole derivatives, including “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid”, have promising future directions.
Eigenschaften
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-2-1-3-8(4-7)11(16)17/h1-4,6H,5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVZYXWOKWFGKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 6-tert-butyl-2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447966.png)
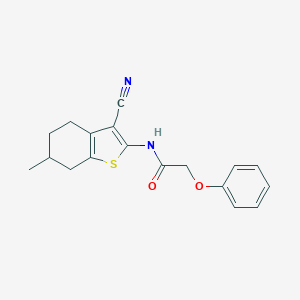
![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447969.png)
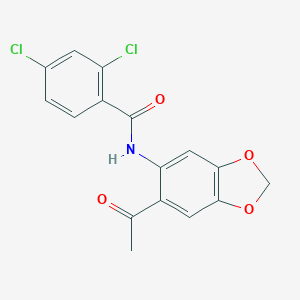
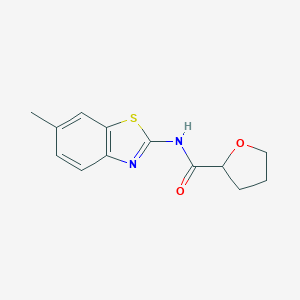
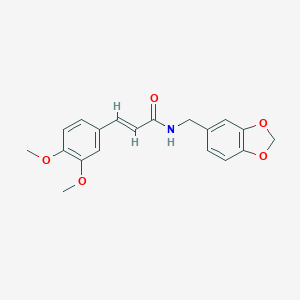
![Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B447976.png)
![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447979.png)
![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)
![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)
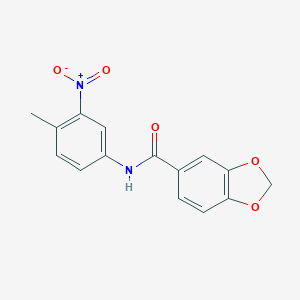
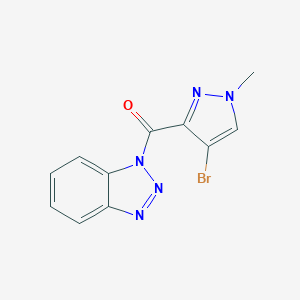
![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B447986.png)
![6-(5-{2-Nitrophenyl}-2-furyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B447987.png)
